Hyfl L
CAS No.:
Cat. No.: VC3666087
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
| Feature | Description |
|---|---|
| Size | Typically 28-37 amino acid residues |
| Structure | Cyclic backbone with cyclic cystine knot (CCK) motif |
| Stability | Exceptional resistance to thermal, chemical, and enzymatic degradation |
| Mass Range | Approximately 2800-3800 Daltons |
| Source | Plant families: Violaceae, Rubiaceae, Curcurbitaceae, Fabaceae |
| Subfamilies | Möbius and bracelet (based on presence/absence of cis-Pro bond) |
Structural Features of Hyfl L
Cyclic Cystine Knot Motif
Like other cyclotides, Hyfl L possesses the characteristic CCK motif, which consists of a cyclic backbone and three disulfide bonds forming a knot . This structural arrangement is responsible for the exceptional stability of cyclotides against thermal, chemical, and enzymatic degradation.
The CCK motif divides the cyclotide sequence into six loops, each with specific structural and functional roles. Loop 1 typically contains a highly conserved glutamic acid residue involved in hydrogen bonding interactions with loop 3, while loop 6 usually contains an asparagine or aspartic acid residue thought to be necessary for cyclization .
Biological Activities of Hyfl L
Antimicrobial Properties
Hyfl L is characterized as an antimicrobial peptide , suggesting its potential role in plant defense mechanisms against microbial pathogens. This antimicrobial activity is consistent with the biological functions observed in other cyclotides.
Mechanism of Action
The mechanism of cyclotide bioactivity, including that of Hyfl L, is believed to involve membrane interactions through pore formation . Evidence suggests that cyclotides target and interact with lipid membranes, forming discrete pores that disrupt membrane integrity and lead to cell death.
An increasing body of evidence indicates that cyclotides selectively bind to bacterial membranes and form conductive pores with channel-like activity via the insertion of oligomers into the lipid bilayers of membranes . This membrane-disrupting mechanism appears to be influenced by several factors, including specific interactions with phospholipids containing phosphatidylethanolamine (PE) headgroups and nonspecific lipid hydrophobic interactions .
Factors Influencing Bioactivity
The bioactivity of cyclotides is influenced by various structural features, particularly the hydrophobic patch formed by solvent-exposed amino acids that protrude outward to the molecular surface. This hydrophobic patch impacts antibacterial, insecticidal, cytotoxic, anti-HIV, and hemolytic activities, with increases in the hydrophobic surface area correlating with enhanced bioactivities .
The subfamily classification of cyclotides (bracelet versus Möbius) also affects their bioactivity, as they differ in their orientation in the membrane due to variations in the distribution of surface-exposed hydrophobic amino acid residues and their net charge . Bracelet cyclotides, which lack a cis-Pro peptide bond in loop 5, tend to be more potent in various bioassays compared to Möbius cyclotides .
Table 3: Reported Biological Activities of Cyclotides
Discovery and Characterization Methods
Isolation Techniques
The isolation of cyclotides from Hybanthus species involved several steps, including extraction, purification, and characterization. Bulk plant material of H. floribundus subsp. floribundus was extracted and purified to yield several chromatographically pure cyclotides, which were then analyzed by reduction, digestion, and tandem mass spectrometry (MS-MS) .
Analytical Methods
The analysis of cyclotides typically involves liquid chromatography-mass spectrometry (LC-MS), which provides data on the masses and retention times of the peptides. For the Hybanthus species studied, a total of 540 retention times and masses was recorded across all samples, with masses ranging from approximately 2800 to 3800 Daltons and retention times from 10 to 20 minutes .
Sequence determination involves reduction of disulfide bonds, enzymatic digestion, and analysis by tandem mass spectrometry. For instance, the sequences of Hyfl A-C were determined by reduction, digestion, and MS-MS analysis .
Cyclotide Diversity in Hybanthus Species
Mass and Retention Time Distribution
Analysis of cyclotides from Australian Hybanthus species revealed a distribution of masses and retention times following approximately bell curve distributions. Compounds varied in mass from approximately 2800 to 3800 Daltons and in retention time from 10 to 20 minutes .
Table 4: Distribution of Cyclotide Properties in Australian Hybanthus Species
Sequence Diversity
The study of Australian Hybanthus species led to the discovery of at least 246 new cyclotides present in the 11 species sampled, with 26 novel sequences characterized . This remarkable diversity demonstrates the versatility of the CCK as a combinatorial template and reinforces its potential applications in drug design .
Applications and Future Perspectives
Drug Design Applications
The CCK motif of cyclotides provides a versatile scaffold for drug design. The expanding diversity of cyclotide sequences increases the likelihood that different cyclotides will possess different activities in vivo, offering opportunities for the development of peptide-based therapeutics with specific targets .
Some cyclotides, such as Hyfl F, exhibit expanded loops or unusual amino acid combinations, suggesting that the cyclotide framework is capable of tolerating a range of sequences of varying length and amino acid content . This finding is significant for protein engineering or drug design applications, as it suggests that loops are potentially amenable to the grafting of foreign bioactive epitopes into the sequence .
Challenges and Future Research Directions
Despite the promising potential of cyclotides, several challenges remain in their research and application. The small size of individual plants and populations of most Australian Hybanthus has limited the collection of sufficient material for isolation and chemical sequencing of all individual peptides .
Future research on Hyfl L and related cyclotides could focus on:
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Determination of the complete sequence and three-dimensional structure of Hyfl L
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Detailed characterization of its antimicrobial spectrum and mechanism of action
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Exploration of structure-activity relationships to enhance its bioactivities
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Development of synthetic or recombinant production methods for larger-scale studies
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Investigation of potential pharmaceutical applications and drug delivery systems
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